Product packaging for 1-[2-(4-Methylphenoxy)ethyl]imidazole(Cat. No.:)

1-[2-(4-Methylphenoxy)ethyl]imidazole

Cat. No.: B5763814
M. Wt: 202.25 g/mol
InChI Key: AGDSBIYIBMPBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazole (B134444) Moieties in Organic Synthesis and Medicinal Chemistry

The imidazole nucleus is a fundamental component of numerous natural products, including the amino acid histidine and the neurotransmitter histamine (B1213489). longdom.orgresearchgate.netmdpi.com This biological prevalence has inspired chemists to incorporate the imidazole moiety into a vast number of synthetic compounds. The amphoteric nature of imidazole, allowing it to act as both a weak acid and a weak base, along with its aromaticity, contributes to its ability to interact with biological targets. researchgate.netnih.gov

The synthetic versatility of the imidazole ring is another key factor in its widespread use. nih.gov A variety of synthetic methods, such as the Debus, Radziszewski, and van Leusen syntheses, allow for the facile construction and functionalization of the imidazole core. nih.govbiomedres.us This has led to the creation of extensive libraries of imidazole derivatives.

From a medicinal chemistry perspective, imidazole-containing compounds have demonstrated a remarkable spectrum of biological activities. acs.orgijpsjournal.com These include antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govnih.gov The ability of the imidazole ring to act as a bioisostere for other functional groups and its capacity to coordinate with metal ions in enzymes make it a valuable component in the design of new therapeutic agents. connectjournals.comresearchgate.net

Overview of Phenoxyethyl Linkers in Biologically Active Compounds

Linker chemistry plays a pivotal role in the design of modern therapeutic agents, particularly in the realm of targeted drug delivery. Linkers connect a biologically active molecule to another moiety, such as a targeting group or a solubility-enhancing fragment. The nature of the linker can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

The phenoxyethyl linker, which consists of a phenoxy group connected to an ethyl chain, is a common structural motif in many biologically active compounds. This linker can provide a degree of conformational flexibility while maintaining a stable connection between two parts of a molecule. The ether linkage is generally robust to metabolic degradation, which can contribute to a longer duration of action. Furthermore, the aromatic phenoxy group can participate in pi-stacking interactions with biological targets, potentially enhancing binding affinity.

Contextualization of 1-[2-(4-Methylphenoxy)ethyl]imidazole within Imidazole-Based Chemical Space

The compound this compound integrates the key features of an imidazole ring and a phenoxyethyl linker. The imidazole moiety is substituted at the N-1 position with a 2-(4-methylphenoxy)ethyl group. This specific arrangement places it within the broad class of N-substituted imidazoles. The presence of a methyl group on the para-position of the phenoxy ring can influence the compound's lipophilicity and its interaction with target proteins.

While direct research on this compound is not extensively documented in publicly available literature, its structure is analogous to other reported phenoxyethyl imidazole derivatives. The synthesis of such compounds would likely involve the N-alkylation of imidazole with a suitable 2-(4-methylphenoxy)ethyl halide or tosylate. This reaction is a common and well-established method for the preparation of N-substituted imidazoles.

Hypothetical Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Predicted LogP
This compoundC12H14N2O202.252.35
1-(2-Phenoxyethyl)imidazoleC11H12N2O188.231.89
1-[2-(4-Chlorophenoxy)ethyl]imidazoleC11H11ClN2O222.672.58

Research Gaps and Motivations for Investigating this compound

The primary research gap concerning this compound is the lack of specific experimental data. There is a clear absence of published studies detailing its synthesis, characterization, and biological evaluation. This presents a significant opportunity for new research.

The motivation to investigate this particular compound stems from several factors:

Novelty: Its unique combination of a 4-methylphenoxy group with the imidazole core via an ethyl linker represents an unexplored area of chemical space.

Potential for Biological Activity: Given the wide range of biological activities associated with imidazole derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. The specific substitution pattern may confer selectivity for certain biological targets.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound would contribute valuable data to the broader understanding of SAR in phenoxyethyl imidazole derivatives. By comparing its activity to analogues with different substituents on the phenoxy ring, researchers can gain insights into the structural requirements for a desired biological effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B5763814 1-[2-(4-Methylphenoxy)ethyl]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-11-2-4-12(5-3-11)15-9-8-14-7-6-13-10-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDSBIYIBMPBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies for 1 2 4 Methylphenoxy Ethyl Imidazole and Analogues**

Historical and Modern Synthetic Routes to N-Substituted Imidazoles

The synthesis of N-substituted imidazoles has evolved from classical condensation reactions to highly efficient and regioselective modern techniques. These methods provide access to a vast array of imidazole (B134444) derivatives with diverse functionalities. rsc.orgrsc.org

Direct alkylation is a common and straightforward method for the synthesis of N-substituted imidazoles. youtube.com This strategy involves the reaction of an imidazole with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the N-H of the imidazole ring, forming an imidazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent. researchgate.netotago.ac.nz

Several factors influence the regioselectivity of alkylation in unsymmetrically substituted imidazoles, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz For the parent imidazole, alkylation occurs at one of the equivalent nitrogen atoms. youtube.com The use of different bases, such as sodium hydroxide (B78521), potassium carbonate, or organic amines, and various solvents can be tailored to optimize the reaction. google.comlookchem.com Modern approaches have also employed phase-transfer catalysts, ionic liquids, and solid-supported catalysts like basic zeolites to enhance reaction rates, yields, and sustainability. lookchem.comresearchgate.netresearchgate.net For instance, a sustainable method for N-1 alkylation has been developed using an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, which improves reaction rates by mitigating solubility issues. lookchem.comresearchgate.net

A general scheme for direct alkylation is presented below:

Scheme 1: General Direct N-Alkylation of Imidazole

Alternatively, the imidazole ring can be constructed from acyclic precursors in a way that incorporates the desired N-substituent during the cyclization process. Several named reactions are prominent in this field. researchgate.netresearchgate.netresearchgate.net

Debus-Radziszewski Synthesis : This multicomponent reaction, first reported by Heinrich Debus in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.comsemanticscholar.orgwikipedia.org A key modification of this method replaces ammonia with a primary amine (R-NH2), which directly yields an N-substituted imidazole. wikipedia.org This approach is versatile and allows for the synthesis of various substituted imidazoles. researchgate.netresearchgate.net

Wallach Synthesis : The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can be subsequently reduced. pharmaguideline.com This method is useful for preparing specific 1,2-disubstituted imidazoles.

Van Leusen Imidazole Synthesis : This is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com The reaction condenses an aldehyde and a primary amine to form an imine in situ, which then reacts with TosMIC in the presence of a base to form the imidazole ring. mdpi.comnih.gov The Van Leusen synthesis is highly efficient for producing a wide range of 1,4,5-trisubstituted and other functionally rich imidazoles. mdpi.com

The following table summarizes these classical cyclization reactions.

Reaction Name Precursors Product Type Reference
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, Primary AmineN-Substituted Imidazoles wikipedia.org
WallachN,N'-Disubstituted Oxamide, POCl₃1,2-Disubstituted Chloroimidazoles pharmaguideline.com
Van LeusenAldehyde, Primary Amine, TosMIC1,5-Disubstituted Imidazoles mdpi.comnih.gov

Precursors and Reagents for the Synthesis of 1-[2-(4-Methylphenoxy)ethyl]imidazole

The most direct synthesis of this compound involves a two-step process: the preparation of a suitable electrophilic precursor followed by its reaction with imidazole.

The key intermediate for this synthesis is 1-bromo-2-(4-methylphenoxy)ethane. This compound is typically synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of 4-methylphenol (p-cresol) with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909). The use of a large excess of 1,2-dibromoethane helps to minimize the formation of the symmetrical diether byproduct. The synthesis of analogous compounds like 1-bromo-2-(4-chloro-3-methylphenoxy)ethane and 1-bromo-2-(4-methoxyphenoxy)ethane follows this general procedure. researchgate.netnih.gov

Scheme 2: Synthesis of 1-Bromo-2-(4-methylphenoxy)ethane

With the bromo-intermediate in hand, the final step is the N-alkylation of imidazole. This is a classic nucleophilic substitution reaction (SN2 type). gacariyalur.ac.in Imidazole, being an excellent nucleophile, attacks the primary carbon atom bonded to the bromine, displacing the bromide leaving group. pharmaguideline.comgacariyalur.ac.in The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the imidazole. nih.govacs.org The reaction mechanism involves the formation of a new carbon-nitrogen bond, resulting in the desired product, this compound. acs.org

The kinetics of nucleophilic substitution reactions involving imidazole have been studied, showing that the reaction rate can depend on the concentration of both the imidazole and the electrophile. nih.govacs.orgacs.org

Reaction Optimization and Yield Enhancement in the Synthesis of this compound

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. Key parameters for optimization in the N-alkylation step include the choice of base, solvent, temperature, and catalyst. pharmaguideline.comnih.gov

The following table outlines strategies for optimizing the N-alkylation reaction:

Parameter Optimization Strategy Rationale Reference
Base Use of strong, non-nucleophilic bases (e.g., NaH, K₂CO₃).Efficiently deprotonates imidazole to form the reactive imidazolate anion without competing in the substitution reaction. researchgate.net
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile).Solubilizes the reactants and stabilizes the transition state of the SN2 reaction, accelerating the rate. beilstein-journals.org
Temperature Moderate heating (e.g., 60-100 °C).Increases reaction rate. However, excessively high temperatures can lead to side reactions or decomposition. google.comlookchem.com
Catalyst Phase-transfer catalysts (e.g., Tetrabutylammonium bromide) or solid catalysts.Facilitates the reaction between reactants in different phases (e.g., solid base, liquid organic phase), increasing efficiency. researchgate.net
Stoichiometry Using a slight excess of imidazole or the alkylating agent.Can drive the reaction to completion, but may require more complex purification. Using a 1:1 molar ratio is often preferred to simplify work-up. google.com
Green Chemistry Use of aqueous systems with surfactants (e.g., SDS) or solvent-free conditions.Reduces the use of volatile organic compounds (VOCs), making the process more environmentally friendly. lookchem.comresearchgate.net

By carefully controlling these conditions, the synthesis can be made more efficient, leading to higher yields of the target compound. For example, using a combination of potassium carbonate as the base in DMF at a moderate temperature is a common and effective method for this type of N-alkylation. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations for Imidazole Derivatives

The synthesis of imidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. researchgate.netresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional synthetic methods. researchgate.netasianpubs.org Key strategies include the use of alternative energy sources, eco-friendly catalysts, and solvent-free reaction conditions. bohrium.combohrium.comsemanticscholar.org

Modern green synthetic methods for the imidazole ring, the core of the target molecule, often feature multicomponent reactions that enhance atom economy and reduce procedural steps. sciepub.com Techniques such as microwave irradiation, ultrasound assistance, and mechanochemical methods like ball milling have emerged as powerful green tools. bohrium.comresearchgate.net These methods can significantly accelerate reaction rates, increase product yields, and reduce energy consumption. researchgate.netnih.gov

Alternative Energy Sources:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to provide rapid and uniform heating, often leading to dramatically shorter reaction times and higher yields compared to conventional heating. researchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been efficiently achieved via microwave-assisted condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net This approach is noted for being energy-saving and cost-effective. researchgate.net

Ultrasound-Promoted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govmdpi.com Ultrasound has been successfully used to synthesize various imidazole derivatives, often at room temperature, which avoids the need for heating and reduces energy costs. nih.govmdpi.com For example, the synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives using KHSO4 as a catalyst under ultrasonic irradiation resulted in high yields (70-96%) in very short reaction times (10-25 minutes). mdpi.com

Green Catalysts and Reaction Media: The move towards sustainability emphasizes the use of non-toxic, reusable, and biodegradable catalysts. researchgate.net

Bio-catalysts: Natural and readily available substances like lemon juice, which is inexpensive and biodegradable, have been successfully used as catalysts for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Heterogeneous Catalysts: Solid catalysts such as red brick clay and magnetic iron oxide nanoparticles (Fe3O4-MNPs) offer significant advantages. researchgate.netnih.gov They are often inexpensive, non-toxic, and easily separable from the reaction mixture by simple filtration or magnetic decantation, allowing for catalyst reuse and minimizing waste. researchgate.netnih.gov Red brick clay has been used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in an aqueous medium, achieving high yields (91-96%) in short reaction times. nih.gov

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or in water is a cornerstone of green chemistry. asianpubs.orgmdpi.com Solvent-free, one-pot procedures for synthesizing imidazole derivatives have been developed, which simplify the process, reduce waste, and often lead to high yields under mild conditions. asianpubs.org Water, being a non-toxic and non-flammable solvent, is an ideal medium for green synthesis. mdpi.com

The following table summarizes various green chemistry approaches applicable to the synthesis of the imidazole core structure.

Green Approach Catalyst/Medium Key Advantages Example Application Reference(s)
Microwave IrradiationAmmonium acetate / Solvent-freeRapid reaction, high yields, energy efficiencySynthesis of 2,4,5-trisubstituted imidazoles researchgate.net
Ultrasound IrradiationKHSO₄ / Ionic LiquidsEnhanced reaction rates, mild conditions, high yieldsSynthesis of substituted imidazole derivatives nih.govmdpi.com
Bio-catalysisLemon Juice / EthanolInexpensive, biodegradable, non-toxic catalystSynthesis of 2,4,5-triaryl-1H-imidazoles researchgate.net
Heterogeneous CatalysisRed Brick Clay / WaterRecyclable, non-toxic, inexpensive catalyst, high atom economySynthesis of 1,2,4,5-tetrasubstituted imidazoles nih.gov
Solvent-Free SynthesisDiethyl ammonium hydrogen phosphate (B84403)Reduced waste, easy work-up, high yieldsSynthesis of 2,4,5-trisubstituted imidazoles asianpubs.orgsciepub.com

Analytical Techniques for Reaction Monitoring and Purity Assessment

The synthesis of this compound and its analogues requires robust analytical methods to monitor reaction progress, characterize the final product, and assess its purity. A combination of chromatographic and spectroscopic techniques is typically employed. nih.govmdpi.com

Chromatographic Techniques: Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.govnih.gov The purity of the synthesized compounds can be initially checked using TLC plates, with spots visualized under UV light or by using iodine vapors. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful techniques for the final purity assessment and quantification of imidazole derivatives. wiley.com These methods offer high resolution and sensitivity. For instance, a UHPLC method using a C18 column with a gradient elution of methanol (B129727) and water (both containing formic acid) has been optimized for the separation and quantification of various imidazole derivatives. wiley.com Purity can be determined by calculating the peak area percentage of the main component. neuroquantology.com

Spectroscopic Techniques: Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compounds, confirming the identity of the desired product.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the presence of key functional groups in the molecule. nih.govmdpi.com For an imidazole derivative, characteristic peaks would include C=N stretching, C-H stretching of the aromatic and imidazole rings, and C-O stretching for the ether linkage. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation. nih.govnih.gov ¹H NMR provides information on the number and environment of protons, confirming the arrangement of substituents on the imidazole and phenoxy rings. neuroquantology.com For this compound, specific signals for the methyl group, the aromatic protons, the ethyl bridge protons, and the imidazole ring protons would be expected. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern, which further confirms the structure. nih.govneuroquantology.com Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate the molecular ion peak (M+H)⁺. nih.gov

The following table details the primary analytical techniques used in the synthesis and characterization of imidazole derivatives.

Analytical Technique Purpose Information Obtained Reference(s)
Thin Layer Chromatography (TLC)Reaction monitoring, preliminary purity checkQualitative assessment of reaction completion and presence of impurities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC/UHPLC)Purity assessment, quantificationQuantitative purity data, separation of closely related compounds. wiley.comneuroquantology.com
Fourier-Transform Infrared (FT-IR) SpectroscopyFunctional group identificationPresence of key bonds (e.g., C=N, C-O, aromatic C-H). nih.govmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Complete structure elucidationDetailed information on the carbon-hydrogen framework, connectivity of atoms. nih.govneuroquantology.comnih.gov
Mass Spectrometry (MS)Molecular weight determination, structural confirmationMolecular weight of the compound, fragmentation patterns. nih.govneuroquantology.com

**structure Activity Relationship Sar Elucidation for 1 2 4 Methylphenoxy Ethyl Imidazole Derivatives**

Design Principles for Structural Modification of the Imidazole (B134444) Core

The imidazole nucleus is a critical pharmacophore found in numerous antifungal agents. nih.govchemijournal.com Modifications to this core, either through substitution or bioisosteric replacement, are key strategies in the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov

The biological activity of imidazole-based compounds can be significantly modulated by the introduction of various substituents onto the imidazole ring. researchgate.net The position and nature of these substituents influence the molecule's electronic properties, steric profile, and binding interactions with target enzymes. chemijournal.com

Table 1: Effect of Substitution on the Imidazole Ring
Substitution PositionSubstituent TypeObserved Effect on ActivityReference
Position 2Methyl GroupCan increase antibacterial activity. mdpi.com mdpi.com
Position 2Nitro GroupSignificant anticonvulsant activity observed in some series. chemijournal.com chemijournal.com
Position 2General SubstituentsDecreased antifungal activity in certain 2,4-dienone derivatives. nih.gov nih.gov
Position 4Nitro GroupCan increase antibacterial activity. mdpi.com mdpi.com
GeneralElectron-donating groupsDecreased antifungal activity in certain 2,4-dienone derivatives. nih.gov nih.gov
GeneralHydrophobic ring/aliphatic chainLeads to anticonvulsant and anti-inflammatory activity in some scaffolds. researchgate.net researchgate.net

Bioisosteric replacement is a powerful drug design strategy used to improve potency, selectivity, or metabolic stability. nih.gov In the case of 1-[2-(4-Methylphenoxy)ethyl]imidazole, the imidazole moiety can be replaced with other five-membered heterocycles, such as 1,2,4-triazole (B32235), or fused systems like benzimidazole (B57391). nih.govunimore.it

The 1,2,4-triazole ring is a well-known bioisostere for imidazole in antifungal agents, as seen in drugs like fluconazole. unimore.it This replacement can sometimes lead to compounds with a broader spectrum of activity, even against resistant fungal strains. unimore.it Similarly, benzimidazole derivatives have been synthesized and evaluated as antifungal agents, targeting enzymes like 14α-demethylase. nih.govnih.gov Studies have shown that some benzimidazole-1,2,4-triazole hybrids exhibit potent antifungal activity, particularly against Candida glabrata. nih.gov However, the success of a bioisosteric replacement is not always predictable and must be evaluated on a case-by-case basis. unimore.it For example, replacing the imidazole in some histamine (B1213489) H3-receptor antagonists with a piperidine (B6355638) moiety led to a loss of affinity in many cases, though it was successful for certain ether derivatives. nih.gov Other heterocycles like 1,2,4-oxadiazole (B8745197) have also been explored as potential pharmacophores in antifungal drug design. mdpi.comresearchgate.net

Table 2: Bioisosteric Replacements for the Imidazole Ring
Original MoietyBioisosteric ReplacementRationale / Observed OutcomeReference
Imidazole1,2,4-TriazoleCommon replacement in antifungal agents (e.g., fluconazole); can broaden activity spectrum. nih.govunimore.it nih.govunimore.it
ImidazoleBenzimidazoleCan act as an inhibitor of 14α-demethylase; some derivatives show potent antifungal activity. nih.govnih.gov nih.govnih.gov
Imidazole1,2,3-TriazoleUsed as a bioisostere for the imidazole in miconazole (B906) analogs, resulting in moderate antifungal activity. unimore.it unimore.it
ImidazolePiperidineAttempted in histamine H3 antagonists; often resulted in loss of affinity, but successful in some ether derivatives. nih.gov nih.gov
Imidazole1,2,4-OxadiazoleInvestigated as a core for novel antifungal agents. mdpi.comresearchgate.net mdpi.comresearchgate.net

Structural Variation of the Phenoxy Moiety

The phenoxy group serves as a crucial lipophilic component, anchoring the molecule to specific regions of the target protein. Altering its structure provides a means to fine-tune the compound's biological activity.

Studies on analogs have shown that both electron-donating and electron-withdrawing groups can have profound effects. For example, in a series of benzimidazole derivatives, the introduction of a 3,4-dichlorophenyl ureido moiety was investigated. tandfonline.com In another study on 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI), a close analog, the benzyloxy group at the para-position was found to be critical for its potent and selective MAO-B inhibitory activity. nih.gov The position of substituents is also key; a study of thiazolidine-2,4-dione derivatives found that shifting an ethoxy group from the para- to the ortho-position on the phenyl ring significantly improved activity. researchgate.net The electronic nature of substituents can affect the reactivity and interaction of the entire molecule with its biological target. semanticscholar.orgresearchgate.net

Table 3: Influence of Substituents on the Aromatic Ring
Substituent TypePositionExampleObserved Effect on ActivityReference
Electron-donatingpara (4-)-OCH₃, -CH₃Can enhance activity depending on the target; methoxy (B1213986) groups can form hydrophobic interactions. semanticscholar.orgbrieflands.com semanticscholar.orgbrieflands.com
Electron-withdrawingpara (4-)-Cl, -NO₂Halogen substitution is common in antifungal agents; can enhance binding affinity. nih.govtandfonline.com nih.govtandfonline.com
Bulky Grouppara (4-)-OCH₂Ph (Benzyloxy)Found to be crucial for potent and selective MAO-B inhibition in an analog. nih.gov nih.gov
Positional Isomerismortho (2-) vs. para (4-)-OCH₂CH₃ (Ethoxy)Shifting the ethoxy group from the 4- to the 2-position significantly improved activity in a thiazolidine-2,4-dione series. researchgate.net researchgate.net
Hydroxyl GroupVaries-OHCan introduce antioxidant properties which may enhance antifungal activity. nih.gov nih.gov

Replacing the entire methylphenoxy group with other cyclic systems is a common strategy to explore new binding interactions and improve physicochemical properties. researchgate.net These replacements can include other substituted phenyl rings, polycyclic aromatic systems like naphthalene (B1677914), or various heteroaromatic rings. nih.govmdpi.com

For example, replacing the phenyl ring with a naphthyl group, as in 4-[1-(1-naphthyl)ethyl]-1H-imidazole, resulted in a highly potent and selective α2-adrenoceptor agonist. nih.gov The larger surface area of the naphthalene ring can lead to enhanced van der Waals or π-π stacking interactions within the binding pocket. In other studies, the introduction of heteroaromatic rings like pyridine (B92270) or pyrimidine (B1678525) in place of carbo-aromatic rings has been employed to improve water solubility and other pharmacokinetic properties. researchgate.net The choice of the aromatic or heteroaromatic system is critical, as it defines the core lipophilic interactions of the molecule with its target. nih.gov Fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines or imidazo[2,1-b]benzothiazoles, have also been identified as possessing antifungal and antibacterial activities. mdpi.com

Table 4: Replacement of the Phenoxy Moiety with Other Cyclic Systems
Original MoietyReplacement SystemObserved Outcome / RationaleReference
(4-Methyl)phenoxyNaphthylResulted in a highly potent α2-adrenoceptor agonist, indicating favorable interactions of the larger ring system. nih.gov nih.gov
PhenoxyPhenylphenyl (Biphenyl)The biphenyl (B1667301) moiety is a key feature in many potent LTA4 hydrolase inhibitors. nih.gov nih.gov
PhenylPyridine / PyrimidineCan improve aqueous solubility and other pharmacokinetic properties. researchgate.net researchgate.net
-Fused Heterocycles (e.g., Imidazo[1,2-a]pyrimidine)These systems can exhibit inherent antifungal and antibacterial properties. mdpi.com mdpi.com

Modifications of the Ethyl Linker

The ethyl linker connecting the imidazole core and the phenoxy moiety plays a crucial role in defining the spatial relationship between these two key pharmacophores. Its length, flexibility, and chemical nature can significantly impact the compound's ability to adopt the optimal conformation for binding to its target. mdpi.com

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, modifications to the ethyl bridge were critical. Replacing the methyl group on the benzylic carbon with hydrogen, hydroxyl, or methoxy groups altered the potency and selectivity for adrenergic receptors, highlighting the steric and electronic importance of this position. nih.gov The stereochemistry at this carbon bridge was also found to be a determining factor for activity. nih.gov In other classes of compounds, such as 8-hydroxyquinoline (B1678124) glycoconjugates, extending the length of an alkyl linker chain was shown to increase the flexibility of the molecule, which in turn affected its biological activity. mdpi.com Introducing more rigid elements or functional groups like amides into the linker can also influence activity, potentially by providing additional hydrogen bonding opportunities or by altering the molecule's conformational preferences. mdpi.com Studies on leukotriene A4 hydrolase inhibitors based on a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold also underscore the importance of the two-carbon linker for potent activity. nih.gov

Table 5: Effects of Modifying the Ethyl Linker
ModificationDescriptionObserved Effect on ActivityReference
Substitution on the linkerAdding groups (e.g., -OH, -OCH₃) to the carbon atoms of the ethyl chain.Can significantly alter potency and selectivity by affecting steric and electronic properties. nih.gov nih.gov
Changing Linker LengthIncreasing or decreasing the number of atoms in the chain.Affects the distance and orientation between the two terminal rings, influencing binding. mdpi.com mdpi.com
Altering FlexibilityIntroducing double bonds or cyclic structures to restrict rotation.Can lock the molecule into a more active (or inactive) conformation.
Introducing HeteroatomsReplacing a carbon with an oxygen (ether) or nitrogen (amine).The two-carbon (ethyl) length is often optimal in phenoxyethyl scaffolds. nih.gov nih.gov
StereochemistryChirality on the linker bridge.Can be a critical determinant of agonist versus antagonist activity and overall potency. nih.gov nih.gov

Chain Length and Branching Variations

The ethyl linker in this compound is a critical determinant of the molecule's spatial orientation and flexibility, which in turn governs its interaction with target receptors or enzymes. Variations in the length and branching of this alkyl chain can significantly alter biological activity.

Chain Length: Studies on similar heterocyclic compounds demonstrate that altering the length of the linker can affect the compound's ability to adopt an optimal conformation for binding. For instance, research on 1-hexadecyl-3-alkyl imidazolium (B1220033) bromide surfactants showed that the alkyl chain length significantly influences aggregation behavior, a principle that translates to drug-receptor interactions where optimal spacing between pharmacophores is crucial. nih.gov Shortening or lengthening the ethyl linker in this compound derivatives would directly impact the distance between the imidazole and the 4-methylphenoxy groups. This can determine whether the molecule can effectively bridge binding sites within a target protein. A parabolic relationship often exists, where activity increases with chain length to an optimal point, after which it decreases due to steric hindrance or conformational constraints. nih.gov

Branching: Introducing alkyl branches (e.g., a methyl group) onto the ethyl linker can have profound effects. Branching can restrict the conformational freedom of the molecule, locking it into a more rigid, and potentially more bioactive, conformation. This rigidity can reduce the entropic penalty of binding to a receptor. However, it can also introduce steric clashes that prevent effective binding. The specific location and size of the branch are therefore critical variables in SAR studies.

Table 1: Impact of Linker Modification on Biological Activity (Hypothetical SAR for this compound Analogues)

This table illustrates the hypothetical effect of linker modifications on the biological activity of this compound derivatives, based on established medicinal chemistry principles.

Modification Rationale Predicted Effect on Activity
Shorten linker to methylene (B1212753) (-CH₂-)Reduces distance between pharmacophores.Likely decrease; suboptimal spacing for target binding.
Lengthen linker to propylene (B89431) (-C₃H₆-)Increases distance and flexibility.Potential increase or decrease; activity depends on optimal spacing.
Introduce methyl branch on linkerRestricts conformational flexibility.May increase activity if it favors the bioactive conformation.
Introduce ethyl branch on linkerIncreases steric bulk significantly.Likely decrease due to steric hindrance at the binding site.

Introduction of Heteroatoms into the Linker

Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the linker can drastically change the physicochemical properties of the derivatives, including polarity, hydrogen bonding capacity, and metabolic stability.

The ether linkage already present in the parent compound is a key feature. Further modifications, such as creating a thioether or an amine linkage, would alter the geometry and electronic properties of the molecule. For example, replacing the ether oxygen with a sulfur atom would increase the linker's size and lipophilicity while altering the bond angle. Introducing a nitrogen atom could provide an additional hydrogen bond donor or acceptor site, potentially forming new, favorable interactions with the biological target. These modifications can also influence the molecule's permeability across cell membranes and its susceptibility to metabolic enzymes.

In Vitro Mechanistic Biological Activity Profiling of Analogues

The biological activity of this compound analogues is determined through a variety of in vitro assays that measure their interaction with specific molecular targets. Imidazole-containing compounds are known to interact with a wide range of enzymes and receptors. jopir.inajrconline.org

Enzyme Inhibition Assays: Many imidazole derivatives have been evaluated as enzyme inhibitors. jopir.in For example, analogues have been tested for their ability to inhibit enzymes such as:

Cyclooxygenase (COX): Certain imidazole derivatives are potent and selective inhibitors of COX-1 and COX-2, enzymes involved in inflammation. nih.gov

Thromboxane Synthase: This enzyme is a target for imidazole-based inhibitors in the context of cardiovascular diseases. nih.gov

Carbonic Anhydrase (CA): Imidazole-based compounds have shown potent inhibitory activity against CA isozymes, which are targets for various therapeutic areas. scielo.br

Epidermal Growth Factor Receptor (EGFR): Some fused imidazole derivatives have been designed as EGFR inhibitors for anticancer applications. nih.gov

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. merckmillipore.com Imidazole derivatives have been explored as ligands for various receptors, including:

GABA-A Receptors: Benzimidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological disorders. nih.gov

The results from these assays, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant), are crucial for building a comprehensive SAR profile.

Table 2: Examples of In Vitro Biological Activity for Structurally Related Imidazole Derivatives

Compound Class Biological Target Assay Type Key Finding (Activity) Reference
4-Aryl-5-phenyl-2-alkylthio-1H-imidazolesCOX-1 / COX-2Human Blood Assay2-Alkylthio series were potent and selective COX-2 inhibitors. nih.gov
Imidazo[4,5-b]pyridine DerivativesAurora Kinase AEnzyme InhibitionIdentified potent inhibitors of the kinase. nih.gov
Imidazole-based 1,2,3-triazolesCarbonic Anhydrase IIEnzyme InhibitionPotent inhibition with IC₅₀ values in the nanomolar range (e.g., 0.025 µM). scielo.br
Fused Imidazole DerivativesEGFREnzyme InhibitionCompound 3c showed potent EGFR inhibition (IC₅₀: 236.38 nM). nih.gov
2-Phenylimidazo[1,2-a]pyridineCancer Cell LinesApoptosis InductionInhibited cancer cell growth by inducing apoptosis. nih.gov
2-(4-Fluorophenyl)-1H-benzo[d]imidazolesGABA-A ReceptorReceptor ModulationActed as positive allosteric modulators of the α1/γ2 interface. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools to predict the biological activity of novel compounds and to rationalize observed SAR trends, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For imidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov This information guides the rational design of new analogues with enhanced potency. Successful QSAR models for imidazole derivatives have been developed, showing high predictive power with strong correlation coefficients (r²) and cross-validation coefficients (q²). nih.govnih.govmdpi.com

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov For imidazole derivatives, docking studies have been used to:

Identify key amino acid residues involved in binding. nih.gov

Explain the observed selectivity of inhibitors for different enzyme isoforms (e.g., COX-1 vs. COX-2). nih.gov

Predict the binding modes of newly designed compounds, helping to prioritize which analogues to synthesize. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. For imidazole derivatives, pharmacophore models can highlight the importance of the imidazole ring as a hydrogen bond acceptor or donor, along with specific hydrophobic and aromatic regions, for effective target interaction. mdpi.com

Table 3: Application of Computational Methods in the Study of Imidazole Derivatives

Methodology Biological Target/System Key Application / Finding Reference
3D-QSAR (CoMFA, CoMSIA)Aurora KinaseDeveloped models with high predictive ability (q² > 0.8) to guide new designs. nih.gov
Molecular DockingCarbonic Anhydrase IXIdentified key hydrogen bond interactions with Gln 92, Gln 67, and Thr 200 residues. nih.gov
QSAR ModelingColon Cancer ActivityGenerated a highly predictive QSAR model (R² = 0.97) for vanadyl-imidazole complexes. mdpi.com
Pharmacophore MappingSigma-2 Receptor (S2R)Used to screen compound libraries and identify novel S2R ligands. mdpi.com
Molecular DockingEGFRGuided the substitution of a phenyl ring to improve binding scores and potency. nih.gov

**mechanistic Investigations of 1 2 4 Methylphenoxy Ethyl Imidazole at a Molecular Level**

Exploration of Potential Biological Targets and Pathways

The imidazole (B134444) scaffold is known to interact with various biological targets, including enzymes, receptors, and ion channels. ekb.egdrugbank.com The specific nature of the substituents on the imidazole ring and its associated side chains dictates the compound's primary biological activity.

Derivatives of imidazole are well-documented as inhibitors of several enzymes. For instance, some imidazole-containing compounds are known to inhibit enzymes like monoamine oxidase B (MAO-B) and carbonic anhydrase II. nih.govscielo.br

A structurally similar compound, 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI), has been identified as a potent and selective inhibitor of MAO-B. nih.gov In vitro studies demonstrated that BPEI inhibits MAO-B in a dose-dependent manner. nih.gov The imidazole ring in these compounds often plays a crucial role in binding to the enzyme's active site. researchgate.net For example, the nitrogen atoms of the imidazole ring can interact with the heme cofactor present in some enzymes. researchgate.net

Another area of enzyme inhibition by imidazole derivatives is seen with carbonic anhydrase II. scielo.br While the specific compound has not been tested, other imidazole-based structures have shown significant inhibitory potential against this enzyme, suggesting a possible, though unconfirmed, target. scielo.br

Imidazole analogs have been extensively studied for their interaction with various receptors, including adrenergic and cannabinoid receptors. The substitution pattern on the imidazole core is a key determinant of receptor affinity and selectivity.

For example, studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of medetomidine, have shown high potency and selectivity for α2-adrenoceptors. nih.gov Receptor binding studies in rat brain tissues indicated that the stereochemistry and the nature of the substituent at the carbon bridge between the aromatic ring and the imidazole ring are critical for affinity to both α1- and α2-adrenoceptors. nih.gov Similarly, a series of 2,4-diphenyl-1H-imidazole analogs have been shown to be potent agonists of the human CB2 receptor, with high functional selectivity over CB1 receptors. nih.gov These findings highlight the potential for imidazole derivatives to act as receptor modulators.

The modulation of ion channels represents another potential mechanism of action for imidazole-containing compounds. nih.gov While direct evidence for 1-[2-(4-Methylphenoxy)ethyl]imidazole is lacking, related structures have been investigated for their effects on ion channels. For instance, the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the α1β2γ2 GABA-A receptor has been reported. nih.gov These compounds were found to interact with the α1/γ2 interface of the receptor, demonstrating that imidazole-based scaffolds can modulate ion channel function. nih.gov Computational models are often used to understand the complex interactions between drugs and ion channels at a molecular level. nih.govmdpi.com

Molecular Interactions and Binding Affinities (in vitro K_i, IC50 determinations)

The potency of a compound's interaction with its biological target is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). edx.orgwikipedia.org These values are determined through in vitro assays.

For the MAO-B inhibitor 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI), the IC50 value for MAO-B inhibition was determined to be 0.016 µM, while its IC50 for MAO-A was 70.0 µM, indicating high selectivity for MAO-B. nih.gov In comparison, the known MAO-B inhibitor safinamide (B1662184) had an IC50 of 0.0021 µM for MAO-B and 370 µM for MAO-A. nih.gov

In the context of carbonic anhydrase inhibitors, novel imidazole-based 1,2,3-triazoles have demonstrated IC50 values in the nanomolar range. For example, some derivatives exhibited IC50 values as low as 0.025 ± 0.001 µM. scielo.br

The following table summarizes the IC50 values for some structurally related imidazole compounds against their respective targets.

CompoundTargetIC50 (µM)
1-[2-(4-Benzyloxyphenoxy)ethyl]imidazole (BPEI)Monoamine Oxidase B0.016
1-[2-(4-Benzyloxyphenoxy)ethyl]imidazole (BPEI)Monoamine Oxidase A70.0
SafinamideMonoamine Oxidase B0.0021
SafinamideMonoamine Oxidase A370
Imidazole-based 1,2,3-triazole (compound 5f)Carbonic Anhydrase II0.025 ± 0.001
Imidazole-based 1,2,3-triazole (compound 5a)Carbonic Anhydrase II0.032 ± 0.003

Data sourced from multiple studies. nih.govscielo.br

Allosteric Modulation and Orthosteric Binding Mechanisms

Imidazole derivatives can exhibit different binding mechanisms, including orthosteric and allosteric modulation. Orthosteric ligands bind to the primary active site of a receptor or enzyme, directly competing with the endogenous ligand. In contrast, allosteric modulators bind to a secondary site, inducing a conformational change that alters the affinity or efficacy of the primary ligand.

The study of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor provides a clear example of allosteric modulation. nih.gov These compounds bind to the α1/γ2 interface, a site distinct from the GABA binding site, to enhance receptor function. nih.gov Conversely, many imidazole-based enzyme inhibitors, such as those targeting MAO-B, are believed to act orthosterically by interacting with the enzyme's active site. nih.gov

Structure-Based Ligand Design Principles Applied to this compound

Structure-based ligand design is a powerful approach for developing novel therapeutic agents with improved potency and selectivity. nih.govmdpi.com This process often involves computational docking and quantitative structure-activity relationship (QSAR) studies to predict how a ligand will bind to its target. mdpi.com

For imidazole-based compounds, design efforts have focused on modifying the substituents on the imidazole ring and its side chains to optimize interactions with the target protein. nih.govnih.govnih.gov For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase, computational docking guided the synthesis of analogs with substitutions at the N-1, C-2, and N-3 positions of the imidazole ring to enhance interactions within the active site. nih.gov Similarly, the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives as apoptosis inducers involved modifying the phenyl group to explore structure-activity relationships. nih.gov

Applying these principles to this compound, one could hypothesize that modifications to the 4-methylphenoxy group or the ethyl linker could significantly alter its biological activity and target selectivity. Docking studies with potential targets like MAO-B or adrenergic receptors could guide these modifications to enhance binding affinity and specificity. researchgate.net

**computational Chemistry and Molecular Modeling Studies**

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.netacadpubl.eu A smaller energy gap suggests higher reactivity and lower stability. acadpubl.eu

For imidazole (B134444) derivatives, the HOMO is often localized over the imidazole ring, indicating its role as the primary electron-donating center. researchgate.netacadpubl.eu The LUMO's location can vary depending on the substituents. In the case of "1-[2-(4-Methylphenoxy)ethyl]imidazole," the electron density of the HOMO is expected to be concentrated on the imidazole and p-methylphenoxy rings, while the LUMO would likely be distributed across the imidazole ring system. The energy of these orbitals and the resulting energy gap are key predictors of the molecule's behavior in chemical reactions. A theoretical approach combining FMO theory with reactivity equations can be used to predict reaction rates. pku.edu.cn

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives This table presents typical calculated values for similar imidazole-based compounds to illustrate the concept.

Parameter Energy (eV) Description
EHOMO -5.2 to -6.5 Energy of the Highest Occupied Molecular Orbital; related to the molecule's nucleophilicity and electron-donating ability. youtube.com
ELUMO -1.2 to -2.0 Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electrophilicity and electron-accepting ability. youtube.com
Energy Gap (ΔE) 3.5 to 4.5 The difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates molecular stability and chemical reactivity. acadpubl.eu

Molecular Electrostatic Potential (MEP) surfaces are calculated to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. acadpubl.euresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential areas. acadpubl.eu

For nitroimidazole compounds, the most significant negative potential is often located near the nitro group, identifying it as a center for nucleophilic reactivity. nih.gov In "this compound," the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenoxy group, suggesting these are the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the imidazole and methyl groups.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as "this compound," binds to a macromolecular target, typically a protein. mdpi.com This method is crucial for identifying potential biological targets and understanding the basis of ligand-protein interactions. researchgate.net

Docking simulations place the ligand into various possible binding sites on the protein surface. The primary goal is to identify the most energetically favorable binding pocket. arxiv.org For imidazole-based compounds, studies have identified binding sites in various enzymes, including carbonic anhydrases, kinases, and microbial enzymes like GlcN-6-P synthase. researchgate.netresearchgate.netscielo.br The process involves preparing the 3D structures of both the ligand and the protein receptor. sbmu.ac.ir The software then systematically searches for binding sites, which are often hydrophobic pockets or catalytic clefts containing key amino acid residues. bohrium.com For instance, docking studies on imidazole derivatives have shown interactions with residues like Phenylalanine, Arginine, and Aspartate within the active sites of target proteins. scielo.brbohrium.com

Once a binding site is identified, docking predicts the preferred orientation of the ligand, known as the binding mode, and estimates the strength of the interaction, or binding affinity. mdpi.comnih.gov The binding affinity is often expressed as a scoring function or binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. bohrium.comdoi.org

The predicted binding mode reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. sbmu.ac.ir

π-π Stacking: Interactions between aromatic rings, such as the imidazole or phenyl rings, and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 2: Example Docking Results for Imidazole Derivatives Against a Putative Target This table shows hypothetical binding energy scores to illustrate the output of a docking study.

Compound Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
This compound -7.5 PHE 99, ARG 239 Hydrophobic, π-π Stacking
Reference Inhibitor -6.4 PHE 99, ASP 150 Hydrophobic, Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule and its interactions over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the analysis of conformational flexibility and the stability of ligand-protein complexes. ajchem-a.com

Conformational analysis, often performed using potential energy scans, is used to identify the most stable, lowest-energy three-dimensional structure of the molecule. nih.govresearchgate.netnih.gov For a flexible molecule like "this compound," with several rotatable bonds, understanding its preferred conformation is crucial for docking studies.

When applied to a ligand-protein complex predicted by docking, MD simulations assess the stability of the binding pose. scielo.br Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests the complex is in equilibrium. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions. scielo.br

These simulations can confirm whether the ligand remains stably bound within the active site or if it dissociates, providing a more rigorous validation of the docking predictions and insights into the dynamics of the molecular recognition process. scielo.brnih.gov

**analytical Methodologies for the Quantification and Characterization of 1 2 4 Methylphenoxy Ethyl Imidazole**

Chromatographic Techniques for Separation and Purity Determination

Chromatography is the cornerstone for the separation and purity assessment of 1-[2-(4-Methylphenoxy)ethyl]imidazole. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental in resolving the compound from its starting materials, intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole-containing compounds. researchgate.netnih.gov The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation and accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for imidazole (B134444) derivatives. sielc.comrjptonline.org Method development typically focuses on selecting an appropriate stationary phase, mobile phase composition, and detector settings. Columns with C8 or C18 alkyl chains bonded to silica (B1680970) are frequently used, providing a nonpolar stationary phase for the separation of moderately polar compounds like this compound. nih.govrjptonline.org

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.net The ratio of these components is adjusted to control the retention time and resolution of the analyte from impurities. researchgate.net Buffers, like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate, are used to maintain a constant pH, which is crucial for ensuring the reproducibility of the separation, as the ionization state of the imidazole ring is pH-dependent. nih.govgoogle.com Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations, while gradient elution, with a changing mobile phase composition, is employed for more complex mixtures containing components with a wide range of polarities. Ultraviolet (UV) detection is commonly utilized, with the detection wavelength set at a value where the imidazole or phenoxy chromophores exhibit strong absorbance, often around 210-230 nm. researchgate.netgoogle.com

Table 1: Typical HPLC Method Parameters for Imidazole Derivatives

Parameter Typical Setting Rationale
Column Reversed-Phase C8 or C18, 5 µm particle size Provides good retention and separation for moderately polar compounds. nih.govrjptonline.org
Mobile Phase Acetonitrile/Methanol and Buffered Water (e.g., Phosphate, Formate) Organic solvent controls retention, while the buffer maintains a stable pH for reproducible results. nih.govresearchgate.net
Flow Rate 0.8 - 1.2 mL/min Ensures optimal efficiency and reasonable analysis time. google.com
Column Temperature 25 - 40 °C Controls retention time and viscosity of the mobile phase. google.com
Detection UV at 210-230 nm Imidazole and phenoxy moieties provide UV absorbance for sensitive detection. researchgate.netgoogle.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), serves as another powerful tool for the analysis of this compound, particularly for assessing volatile impurities. The successful application of GC depends on the thermal stability and volatility of the analyte. While some imidazole derivatives can be analyzed directly, others, especially those with higher polarity, may require a derivatization step to increase their volatility and improve chromatographic peak shape. mdpi.com Common derivatization procedures involve converting polar functional groups into less polar, more volatile derivatives.

The choice of the GC column is critical. Capillary columns with a stationary phase like 5% phenyl-polysiloxane are commonly used due to their versatility and ability to separate a wide range of compounds. The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. GC methods are highly sensitive and can be used for the quantification of trace-level impurities. researchgate.net

Since this compound can exist as enantiomers if a chiral center is present, analytical methods capable of separating these stereoisomers are necessary. Chiral HPLC is the predominant technique for this purpose. researchgate.net This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the resolution of a wide range of chiral imidazole compounds. researchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, significantly influences the enantiomeric resolution. nih.gov Another approach for chiral separation is the use of cyclodextrin-based chiral selectors, either in HPLC or in capillary zone electrophoresis (CZE), where the enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, allowing for their separation. nih.gov

Spectroscopic Methods for Advanced Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure, connectivity, and elemental composition. nih.govsemanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgresearchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum help to identify the different types of protons and their neighboring atoms. semanticscholar.org

For a complete and unambiguous assignment of all signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (over two to three bonds), which is crucial for piecing together the molecular fragments and confirming the connectivity between the imidazole ring, the ethyl linker, and the 4-methylphenoxy group.

Solid-State NMR (ssNMR) can be used to study the compound in its solid, crystalline form. This technique provides insights into the molecular conformation and packing in the solid state, which can differ from the structure in solution. conicet.gov.ar Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR experiment that enhances the signal of less abundant nuclei like ¹³C. semanticscholar.org

Table 2: NMR Techniques for Structural Elucidation

Technique Information Provided Application to this compound
¹H NMR Number of different proton environments, their chemical shifts, and spin-spin coupling. Confirms the presence and connectivity of aromatic, ethyl, and methyl protons. semanticscholar.orgrsc.org
¹³C NMR Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). Identifies all carbon atoms in the imidazole, phenoxy, ethyl, and methyl groups. rsc.org
2D COSY Shows correlations between J-coupled protons. Establishes the proton sequence within the ethyl chain and the aromatic rings.
2D HSQC/HMBC Correlates protons to directly bonded (HSQC) or long-range coupled (HMBC) carbons. Unambiguously assigns all ¹H and ¹³C signals and confirms the overall molecular structure.
Solid-State NMR Provides structural and conformational information in the solid phase. Analyzes the molecular structure and packing in the crystalline form of the compound. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying potential metabolites of this compound in in vitro studies, such as incubations with liver microsomes or hepatocytes. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govijpras.com

This high mass accuracy allows for the determination of the elemental composition of the parent drug and its metabolites. ijpras.com By comparing the accurate mass of a potential metabolite to that of the parent compound, the exact mass shift can be calculated, which corresponds to a specific biotransformation (e.g., hydroxylation, oxidation, demethylation). For instance, an increase of 15.9949 Da would strongly suggest the addition of an oxygen atom.

Data mining techniques, such as mass defect filtering, can be applied to full-scan HRMS data to selectively find drug-related components in a complex biological matrix. nih.gov The fragmentation pattern of a metabolite, obtained through tandem mass spectrometry (MS/MS), provides further structural information, helping to pinpoint the site of metabolic modification on the molecule. dntb.gov.ua This approach is invaluable for building a comprehensive metabolic map of the compound in a controlled laboratory environment. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure. su.se The flexibility of the ethyl bridge connecting the imidazole and 4-methylphenoxy moieties allows for various spatial arrangements (conformers), and vibrational spectroscopy can detect the subtle energetic differences between them.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a "fingerprint" that is unique to the compound's structure. su.se For this compound, specific regions of the IR spectrum are particularly informative. The region above 1500 cm⁻¹ typically contains stretching vibrations of specific groups, while the region below 1300 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the entire molecular structure. su.se Analysis of the N-H stretching modes in related imidazole compounds has been used to study intermolecular interactions like hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. su.se This often means that vibrations which are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. uu.nl In the study of hydrocarbon chains, Raman bands in the 1000–1150 cm⁻¹ region, assigned to C-C stretching, are widely used to monitor conformational changes between gauche and trans arrangements. nih.gov This principle is directly applicable to the ethyl linker in this compound to study its conformational state.

Conformational analysis of the target molecule would involve a detailed assignment of the observed IR and Raman bands, often supported by theoretical calculations using methods like Density Functional Theory (DFT). mdpi.comresearchgate.net By comparing the experimental spectra with calculated frequencies for different stable conformers, researchers can identify the predominant conformation in a given state (e.g., solid, in solution) and study how factors like solvent or temperature influence the conformational equilibrium.

Table 1: Characteristic Vibrational Frequencies for Conformational Analysis of this compound This table presents expected spectral regions for key functional groups based on data from related compounds. Actual frequencies will vary.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Spectroscopic TechniqueReference for Methodology
Imidazole RingC=N, C=C Stretching1400 - 1600IR & Raman mdpi.com
Imidazole RingRing Breathing900 - 1200Raman arizona.edu
Phenoxy GroupC-O-C Asymmetric Stretch1200 - 1275IR su.se
Ethyl Bridge (-CH₂-CH₂-)C-C Stretch (trans/gauche)1000 - 1150Raman nih.gov
Ethyl Bridge (-CH₂-CH₂-)CH₂ Wagging/Twisting1150 - 1470IR su.se
Aromatic C-HC-H Stretching3000 - 3100IR & Raman su.se
Methyl Group (-CH₃)C-H Stretching2850 - 3000IR & Raman su.se

Electrophoretic Techniques for Compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), are high-resolution separation methods that can be applied to the analysis of this compound. mdpi.com CE separates molecules based on their differential migration in an electric field. The separation is governed by the analyte's charge-to-size ratio.

For this compound, the basic nitrogen atom in the imidazole ring can be protonated in an acidic buffer, rendering the molecule positively charged. This allows it to be analyzed using capillary zone electrophoresis (CZE), the most common mode of CE. In CZE, a buffer-filled capillary is subjected to a high voltage, causing charged analytes to migrate towards the electrode of opposite polarity at different velocities. This technique is highly efficient and requires minimal sample volume.

The applications of CE for this compound include:

Purity Assessment: Detecting and quantifying charged impurities that may be present from the synthesis process.

Stability Studies: Monitoring the degradation of the compound over time, as degradation products may have different electrophoretic mobilities.

Determination of pKa: By analyzing the mobility of the compound as a function of the buffer pH, the pKa of the imidazole nitrogen can be accurately determined.

Studies on related radiopharmaceuticals have demonstrated the high potential of CE for the analysis of complex mixtures containing imidazole-like structures, showcasing its ability to separate components with high efficiency. nih.gov

Development of Robust and Validated Analytical Protocols

The development of a robust and validated analytical protocol is a regulatory requirement and a scientific necessity to ensure that a method is suitable for its intended purpose. biopharminternational.com For the quantification of this compound, a method such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector is typically developed and validated. researchgate.netmdpi.com

The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound. biopharminternational.com This involves a series of experiments designed to test the method's performance characteristics. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

The main tasks in developing and validating an analytical method include: biopharminternational.com

Method Development and Optimization: Selecting the appropriate column, mobile phase composition, flow rate, and detector settings to achieve a good separation of the analyte from any impurities with a symmetrical peak shape.

Formal Validation: Executing a pre-approved protocol to test the method against established acceptance criteria.

Robustness, which is the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), should ideally be assessed during the development phase to ensure the method is reliable for routine use. biopharminternational.comresearchgate.net The development of a validated UHPLC-MS/MS method for a different nitroimidazole compound, for instance, demonstrated high accuracy and precision with good recovery from various biological matrices, serving as a model for such protocol development. nih.gov

Table 2: Key Parameters for a Validated Analytical Protocol

Validation ParameterDescriptionTypical Acceptance CriteriaReference for Methodology
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak purity index > 0.99; Analyte peak is resolved from other peaks. mdpi.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Coefficient of determination (R²) ≥ 0.999. mdpi.com
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by linearity studies. biopharminternational.com
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.Recovery typically between 98.0% and 102.0%. researchgate.net
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%. researchgate.netmdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. mdpi.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. mdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results; RSD remains within limits. researchgate.net

**theoretical Metabolism and Degradation Pathways of 1 2 4 Methylphenoxy Ethyl Imidazole**

In Silico Prediction of Metabolic Hotspots

In silico models are computational tools used to predict the metabolic fate of chemical compounds, identifying "metabolic hotspots" which are the most likely sites on a molecule to be modified by drug-metabolizing enzymes. nih.gov These tools, such as BioTransformer, Meteor, and TIMES, utilize databases of known metabolic reactions and algorithms based on chemical structure and reactivity to forecast potential biotransformations. nih.gov

For 1-[2-(4-Methylphenoxy)ethyl]imidazole, the primary metabolic hotspots are predicted to be the terminal methyl group of the p-cresol (B1678582) moiety, the aromatic phenoxy ring, and the imidazole (B134444) ring. The ethyl linker is also a potential site for modification.

Key predicted metabolic reactions include:

Oxidation: This is a major pathway, with several potential sites. The methyl group on the phenoxy ring is highly susceptible to oxidation. Aromatic hydroxylation can occur on the phenoxy ring, and the imidazole ring can also undergo oxidation. uniba.it

N-dealkylation: Cleavage of the bond between the ethyl group and the imidazole nitrogen is a possible, though likely minor, pathway.

Ether Bond Cleavage: The ether linkage between the phenoxy group and the ethyl chain is another potential site for metabolic attack.

Table 1: Predicted Metabolic Hotspots for this compound and Potential Reactions

Metabolic HotspotPotential Metabolic ReactionPredicted Primary Metabolite Type
p-Methyl group on phenoxy ringHydroxylationAlcohol (primary)
Further oxidationAldehyde, Carboxylic Acid
Phenoxy aromatic ringAromatic HydroxylationPhenolic Metabolite
Imidazole ringHydroxylation, N-OxidationHydroxylated Imidazole, N-oxide
Ethyl linkerHydroxylationAlcohol (secondary)
Ether linkageO-dealkylationPhenol and Imidazole-ethanol

Enzyme-Mediated Biotransformation Pathways (in vitro enzymatic studies)

Biotransformation is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. mdpi.comnih.gov In vitro studies using liver microsomes, S9 fractions, or recombinant enzymes are standard methods to investigate these pathways. nih.govnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism of a vast number of xenobiotics. oulu.fimdpi.com For compounds containing aromatic and imidazole moieties, isoforms such as CYP3A4, CYP2D6, CYP1A2, and CYP2C family members are often implicated. uniba.itnih.gov

The predicted major CYP-mediated reactions for this compound are:

Benzylic Hydroxylation: The most probable initial metabolic step is the CYP-mediated oxidation of the 4-methyl group on the phenoxy ring to form the corresponding primary alcohol, 1-[2-(4-(hydroxymethyl)phenoxy)ethyl]imidazole. This alcohol can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to yield an aldehyde and then a carboxylic acid metabolite (4-((2-(1H-imidazol-1-yl)ethyl)oxy)benzoic acid).

Aromatic Hydroxylation: CYP enzymes can catalyze the hydroxylation of the phenoxy ring, likely at the positions ortho to the ether linkage, to form phenolic metabolites. nih.gov

Imidazole Ring Oxidation: The imidazole ring can be hydroxylated, although this is generally a less favored pathway compared to the oxidation of more labile alkyl groups. nih.gov

In vitro incubation of this compound with human liver microsomes and NADPH would be expected to yield metabolites corresponding to these oxidative pathways. nih.gov

Beyond CYP-mediated oxidation, other enzymes contribute to biotransformation.

Phase I Reactions:

Hydrolysis: While the ether bond is generally stable, esterases or other hydrolases could potentially cleave it, although this is not typically a major route for simple ethers.

Phase II Reactions: Phase II enzymes conjugate endogenous molecules to the functional groups introduced during Phase I, increasing water solubility and facilitating excretion. longdom.orgupol.cz The primary metabolites of this compound, particularly those with newly formed hydroxyl groups, are prime substrates for Phase II conjugation. researchgate.net

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxylated metabolites, such as the primary alcohol formed from benzylic hydroxylation or any phenolic metabolites. This is a common and major conjugation pathway. upol.cz

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxylated metabolites. This pathway is particularly relevant for phenolic metabolites.

Table 2: Predicted Enzyme-Mediated Biotransformation Pathways

PhaseEnzyme FamilySubstrate (Metabolite)ReactionPredicted Product
Phase ICytochrome P450 (CYP)Parent CompoundBenzylic Hydroxylation1-[2-(4-(hydroxymethyl)phenoxy)ethyl]imidazole
Phase ICytochrome P450 (CYP)Parent CompoundAromatic HydroxylationHydroxylated phenoxy-ring metabolite
Phase IAlcohol/Aldehyde DehydrogenasePrimary alcohol metaboliteOxidationCarboxylic acid metabolite
Phase IIUDP-glucuronosyltransferase (UGT)Hydroxylated metabolitesGlucuronide ConjugationGlucuronide conjugate
Phase IISulfotransferase (SULT)Phenolic metabolitesSulfate (B86663) ConjugationSulfate conjugate

Non-Enzymatic Degradation Mechanisms (e.g., hydrolysis, photolysis)

Non-enzymatic degradation can occur when a compound is exposed to different environmental conditions, such as varying pH or light.

Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. The stability of this compound to hydrolysis would depend on the pH. The ether linkage is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic conditions. The imidazole ring itself is relatively stable, but some substituted imidazoles can undergo ring-opening hydrolysis under specific pH conditions. psu.edunih.gov Studies on structurally similar compounds show that degradation rates can be significantly influenced by pH and temperature. nih.govresearchgate.net

Photolysis: This is degradation caused by exposure to light, particularly ultraviolet (UV) radiation. Aromatic systems like the phenoxy and imidazole rings can absorb UV light, leading to the formation of excited states that can undergo chemical reactions. researchgate.net Potential photolytic degradation pathways could include cleavage of the ether bond or the bond connecting the ethyl group to the imidazole ring, leading to the formation of 4-methylphenol and an imidazole-containing fragment, among other products. The rate of photolysis can be influenced by the initial concentration of the compound and the properties of the aqueous environment. nih.gov

Identification of Predicted Metabolites and Degradants Using Advanced Spectrometric Techniques

The identification and structural elucidation of predicted metabolites and degradation products rely on sophisticated analytical techniques. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification. nih.gov LC is used to separate the parent compound from its various metabolites in a complex biological matrix (like microsomal incubates). The separated components then enter the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (e.g., the protonated molecule of a potential metabolite) and fragmenting it. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. For example, a neutral loss of a specific mass could indicate the cleavage of a particular functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides definitive structural information. nih.gov It is often used to confirm the structure of major metabolites after they have been isolated and purified. Comparing the NMR spectrum of a metabolite to that of the parent compound can unambiguously identify the site of hydroxylation, conjugation, or other modifications.

Table 3: Predicted Metabolites and Expected Mass Spectrometric Data

CompoundPredicted ModificationFormulaMonoisotopic MassExpected [M+H]+
This compound (Parent)-C12H14N2O202.1106203.1184
Hydroxylated Metabolite+OC12H14N2O2218.1055219.1133
Carboxylic Acid Metabolite+O2, -H2C12H12N2O3232.0848233.0926
Glucuronide Conjugate of Hydroxylated Metabolite+C6H8O6C18H22N2O8394.1376395.1454

**chemico Biological Applications and Tool Development**

Use of 1-[2-(4-Methylphenoxy)ethyl]imidazole as a Chemical Probe for Biological Systems (in vitro)

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The imidazole (B134444) scaffold is a common feature in such probes due to its ability to engage in various biological interactions. nih.govresearchgate.net While direct studies characterizing this compound as a chemical probe are not extensively documented, its structural analogues and other imidazole derivatives have been successfully developed for these purposes. This suggests a strong potential for its use in in vitro biological investigations.

For instance, imidazole-based activity-based probes (ABPs) have been synthesized to visualize the enzymatic activity of specific proteases like Fibroblast Activation Protein (FAP) in a cellular context. frontiersin.org These probes typically link an inhibitor scaffold to a reporter tag (e.g., biotin (B1667282) or a fluorophore), allowing for the detection and quantification of active enzymes. frontiersin.org Similarly, novel imidazole-4,5-dicarboxyamides have been developed as agents for Chemical Exchange Saturation Transfer (CEST) MRI, enabling the imaging of physiological parameters like pH and perfusion in biological systems. nih.gov Fluorescent probes incorporating a vanillin-pyridine-imidazole core have also been designed for the detection of specific enzymes such as carboxylesterase. frontiersin.org

Given that structurally related compounds like 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole are investigated for their biological activities , it is plausible that this compound could be employed as a chemical probe or a foundational structure for one. Its potential could be explored in various in vitro assays to elucidate biological functions.

Table 1: Examples of In Vitro Applications of Imidazole-Based Chemical Probes

Probe Type Imidazole Scaffold Example In Vitro Application Target/Process Measured Reference
Activity-Based Probe UAMC1110-derived probe Cellular Imaging Fibroblast Activation Protein (FAP) activity frontiersin.org
MRI Contrast Agent Imidazole-4,5-dicarboxyamide (I45DC) CEST MRI pH and Perfusion Mapping nih.gov
Fluorescent Probe Vanillin-pyridine-imidazole core Fluorescence Spectroscopy Carboxylesterase detection frontiersin.org

Development of Fluorescent or Radioligand Derivatives for Binding Studies

To visualize and quantify the interaction of a molecule with its biological target, it can be chemically modified into a fluorescent derivative or a radioligand. The this compound structure is amenable to such modifications.

Fluorescent Derivatives: The development of fluorescent probes from imidazole scaffolds is a well-established strategy. nasa.govresearchgate.net Researchers have designed novel imidazole derivatives with charge transfer excited state properties, where the fluorescence can be "turned on" or shifted upon binding to a target, such as a metal ion. rsc.org The photophysical properties can be fine-tuned by altering the molecular structure; for example, introducing electron-donating methoxy (B1213986) groups into a cinnamic-imidazole scaffold was shown to enhance blue emission in the solid state. nih.govresearchgate.net The this compound scaffold could be similarly modified, for instance, by adding a fluorophore to the p-methyl position of the phenoxy ring or by incorporating it into a larger conjugated system to create a novel fluorescent probe for use in techniques like fluorescence microscopy or flow cytometry.

Table 2: Photophysical Properties of Selected Fluorescent Imidazole Derivatives

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Key Structural Feature Reference
Derivative 4a Methanol (B129727) 338 385 Cinnamic-imidazole nih.gov
Derivative 4c Methanol 342 412 Cinnamic-imidazole with methoxy groups nih.gov
BMTPBZP THF 443 589 A-D-A structure rsc.org

Radioligand Derivatives: Radiolabeling is essential for quantitative binding assays and for non-invasive imaging techniques like Positron Emission Tomography (PET). High-affinity receptor ligands are often modified to incorporate a positron-emitting isotope such as Fluorine-18 (¹⁸F). nih.govnih.gov The synthesis of a radioligand typically involves preparing a precursor molecule that can be readily reacted with the radioisotope in the final step. For this compound, a precursor could be designed by replacing the methyl group on the phenoxy ring with a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride. Such a radioligand could then be used in in vitro autoradiography on tissue sections or in saturation and competition binding assays to determine the density and affinity of its target receptors.

Potential as a Precursor for Advanced Medicinal Chemistry Scaffolds

The imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.net Its electron-rich nature and ability to form multiple non-covalent interactions allow it to bind to a wide variety of biological targets. nih.govmdpi.com Consequently, imidazole derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.com

The compound this compound serves as an excellent starting point for creating more complex and potent medicinal compounds. Its structure contains several points for chemical modification:

The Imidazole Ring: Can be further substituted to alter steric and electronic properties.

The Phenyl Ring: The methyl group can be replaced with other functional groups (e.g., halogens, nitro groups, carboxylic acids) to modulate activity and selectivity.

The Ether Linkage: The oxygen can be replaced with sulfur or nitrogen, or the ethyl chain can be lengthened, shortened, or rigidified to optimize binding to a target.

This versatility allows for the generation of large chemical libraries for screening against various diseases. For example, different substitutions on imidazole-based scaffolds have led to the discovery of potent inhibitors of enzymes involved in cancer progression and inflammation. researchgate.netnih.gov Furthermore, imidazole-containing compounds can be designed as prodrugs, which are converted to their active form under specific physiological conditions. nih.gov

Table 3: Therapeutic Applications of Imidazole-Based Scaffolds

Imidazole Scaffold Type Therapeutic Area Example of Biological Target/Activity Reference
4-Acetylphenylamine-imidazole Anticancer Cytotoxicity against prostate & glioblastoma cells nih.gov
Furo-naphtho-imidazole Anti-inflammatory Inhibition of mPGES-1 researchgate.net
General Imidazole Derivatives Antimicrobial, Antifungal Various mdpi.com
Nitro-imidazole Anticancer Radiosensitizer, Bioreductive cytotoxin nih.gov

Applications in Catalyst Design or Material Science

Beyond biology, the chemical properties of the imidazole ring lend themselves to applications in catalysis and material science.

Catalyst Design: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form catalysts. Imidazole derivatives are key components in metal-organic frameworks (MOFs), such as the zeolitic imidazolate framework (ZIF-67), which utilizes 2-methylimidazole (B133640) to create porous structures for catalytic applications. mdpi.com Chiral bicyclic imidazole derivatives have been developed as highly efficient organocatalysts for asymmetric synthesis, including in the production of the antiviral drug remdesivir. nih.gov Given its structure, this compound could potentially be used as a ligand in the synthesis of novel homogeneous or heterogeneous catalysts. Various imidazole syntheses themselves rely on catalysis, often using solid-supported reagents like FeCl₃/SiO₂ or other nanocatalysts to improve efficiency and yield. nih.govresearchgate.netsciepub.com

Material Science: Imidazole derivatives have found use as functional materials. The electrostatic and hydrogen-bonding properties of polymers containing imidazole or imidazolium (B1220033) salts make them useful for various applications, including as hydrogels and for coating nanoparticles. researchgate.net In electronics, derivatives of imidazole and carbazole (B46965) have been synthesized and tested as fluorescent emitters in Organic Light-Emitting Diodes (OLEDs), demonstrating deep-blue emissions suitable for display technologies. mdpi.com The conjugated aromatic systems within this compound suggest it could be explored as a building block for new photo- or electro-active materials. Additionally, imidazoles have long been recognized for their industrial application as corrosion inhibitors for metals like copper. tsijournals.com

Future Research Directions and Unexplored Avenues for 1 2 4 Methylphenoxy Ethyl Imidazole

The exploration of 1-[2-(4-Methylphenoxy)ethyl]imidazole and its analogs continues to be a promising area of research. Future investigations are poised to build upon existing knowledge, focusing on enhancing synthetic methodologies, employing advanced computational tools for rational design, identifying new biological interactions, and leveraging cutting-edge technologies for a deeper mechanistic understanding. The development of robust screening platforms will further accelerate the discovery of related compounds with significant therapeutic potential.

Q & A

Q. How to resolve discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ IR or NMR to identify incomplete steps .
  • Catalyst Screening : Test alternatives (e.g., Pd/C vs. Pd(OAc)₂) for efficiency .
  • Solvent Effects : Compare polar aprotic (DMF) vs. ethereal (THF) solvents on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Methylphenoxy)ethyl]imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Methylphenoxy)ethyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.